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RET Inhibitor 2667 -

RET Inhibitor 2667

Catalog Number: EVT-2583974
CAS Number:
Molecular Formula: C26H25FN10O
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RET Inhibitor 2667, also known as selpercatinib, is a selective inhibitor targeting the rearranged during transfection (RET) proto-oncogene, which encodes a receptor tyrosine kinase involved in various cellular processes. This compound is primarily utilized in the treatment of cancers associated with RET alterations, including non-small cell lung cancer and medullary thyroid cancer. The RET protein plays a crucial role in cellular signaling pathways that regulate cell growth and differentiation, making it an important target in precision oncology.

Source and Classification

Selpercatinib was developed by Eli Lilly and Company and is classified as a small molecule targeted therapy. It specifically inhibits the activity of the RET receptor tyrosine kinase, which is implicated in oncogenic processes when mutated or rearranged. The compound has shown efficacy in clinical trials, leading to its approval for treating specific RET fusion-positive tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of RET Inhibitor 2667 involves several key steps, typically starting from readily available chemical precursors. The synthetic route generally includes:

  1. Formation of the Core Structure: The initial step involves constructing the core aromatic system that is characteristic of many kinase inhibitors.
  2. Introduction of Functional Groups: Specific functional groups are introduced to enhance binding affinity and selectivity towards the RET kinase.
  3. Optimization: Iterative rounds of synthesis and biological testing are performed to optimize the pharmacokinetic properties and potency against RET.

The synthesis process emphasizes purity and yield, often utilizing techniques such as high-performance liquid chromatography for purification.

Molecular Structure Analysis

Structure and Data

The molecular structure of selpercatinib features a complex arrangement that allows for selective binding to the RET kinase domain. Key structural components include:

  • Aromatic Rings: These provide hydrophobic interactions essential for binding.
  • Amine Groups: These facilitate hydrogen bonding with the kinase active site.
  • Side Chains: Specific side chains are designed to enhance selectivity for RET over other kinases.

The molecular formula of selpercatinib is C22H24N4O2S, with a molecular weight of approximately 396.52 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Selpercatinib acts primarily through competitive inhibition of ATP binding to the RET kinase domain. This mechanism prevents downstream signaling pathways from being activated, thereby inhibiting tumor cell proliferation.

Key reactions include:

  • Binding to the Active Site: Selpercatinib binds reversibly to the ATP-binding pocket of the RET kinase.
  • Inhibition of Phosphorylation: By blocking ATP access, selpercatinib inhibits the autophosphorylation of tyrosine residues on the RET protein, disrupting its signaling cascade.
Mechanism of Action

Process and Data

Selpercatinib exerts its therapeutic effects by selectively inhibiting the activity of mutated or rearranged forms of the RET receptor tyrosine kinase. Upon binding to the active site:

  1. Inhibition of Autophosphorylation: The drug prevents autophosphorylation of tyrosine residues on the RET protein.
  2. Disruption of Signaling Pathways: This inhibition leads to decreased activation of downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which are critical for cell survival and proliferation.

Clinical data have demonstrated that patients with RET fusion-positive tumors experience significant improvements in progression-free survival when treated with selpercatinib compared to traditional multi-kinase inhibitors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Selpercatinib typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions.

Relevant data regarding its pharmacokinetics indicate that selpercatinib has a half-life suitable for once or twice daily dosing, allowing for effective therapeutic levels while minimizing side effects.

Applications

Scientific Uses

Selpercatinib is primarily used in oncology for treating patients with:

  • Non-Small Cell Lung Cancer: Particularly those with RET fusions or mutations.
  • Medullary Thyroid Cancer: Effective in patients who have progressive disease after prior treatments.

The drug represents a significant advancement in precision medicine, providing targeted therapy options that improve outcomes for patients with specific genetic alterations. Ongoing research continues to explore its efficacy across various tumor types beyond those currently approved indications.

Molecular Mechanisms of RET Signaling in Oncogenesis

RET Proto-Oncogene Activation Pathways in Solid Tumors

The rearranged during transfection (RET) proto-oncogene encodes a transmembrane receptor tyrosine kinase essential for neural crest development, kidney organogenesis, and enteric nervous system formation. Its dysregulation represents a well-established oncogenic driver across multiple solid tumors. Canonical RET activation requires ligand-mediated dimerization: glial cell line-derived neurotrophic factor (GDNF) family ligands bind glycosylphosphatidylinositol-anchored coreceptors (GDNF family receptor alpha 1-4), facilitating RET homodimerization, autophosphorylation of intracellular tyrosine residues, and initiation of downstream signaling cascades [8]. In oncogenesis, three primary mechanisms drive constitutive, ligand-independent RET activation:

  • Germline or Somatic Point Mutations: Predominantly identified in multiple endocrine neoplasia type 2 (MEN2) syndromes and sporadic medullary thyroid carcinoma, mutations frequently target extracellular cysteine residues (e.g., C609, C611, C618, C620, C630, C634) or the intracellular tyrosine kinase domain (e.g., M918T, V804M/L, A883F). Cysteine mutations disrupt intramolecular disulfide bonds, promoting aberrant intermolecular disulfide bond formation and receptor dimerization independent of ligand binding. Kinase domain mutations enhance catalytic activity or alter substrate specificity [1] [3].
  • Chromosomal Rearrangements Generating RET Fusions: Common in papillary thyroid carcinoma (10-20%) and non-small cell lung cancer (1-2%), and less frequent in other carcinomas, RET fusions result from intrachromosomal inversions or interchromosomal translocations. These events juxtapose the 3' region of RET (containing the tyrosine kinase domain) with the 5' region of diverse partner genes. The partner gene contributes dimerization domains (e.g., coiled-coil domains, zinc fingers), leading to ligand-independent oligomerization and constitutive kinase activation of the RET chimeric protein. Critically, the fusion promoter drives RET expression in cell types where it is normally silent [3] [4] [7].
  • Gene Amplification: Although less common than mutations or fusions, RET gene amplification leading to receptor overexpression has been reported in subsets of various cancers, potentially contributing to ligand hypersensitivity or ligand-independent signaling through receptor crowding [7].

Table 1: Mechanisms of RET Proto-Oncogene Activation in Solid Tumors

Activation MechanismKey Alterations/ExamplesPrimary Tumor AssociationsFunctional Consequence
Point MutationsExtracellular: C609Y/R, C611Y/F, C618R/S/F/Y, C620R/F/S, C634R/W/Y/S/F; Intracellular: M918T, V804M/L, A883FMedullary Thyroid Carcinoma (sporadic & MEN2), MEN2A, MEN2B, Familial Medullary Thyroid CarcinomaLigand-independent dimerization (Cys mutants); Enhanced kinase activity, altered substrate specificity, altered ATP affinity (Kinase domain mutants)
Gene Rearrangements (Fusions)KIF5B-RET, CCDC6-RET, NCOA4-RET, TRIM33-RET, ERC1-RET, etc.Papillary Thyroid Carcinoma, Non-Small Cell Lung Cancer, Colorectal Cancer, Breast Cancer, OthersLigand-independent oligomerization via dimerization domains; Ectopic RET expression
Gene AmplificationIncreased RET copy numberReported in subsets of Thyroid, Lung, Breast CancersReceptor Overexpression; Potential ligand hypersensitivity

Structural and Functional Implications of RET Kinase Domain Alterations

The RET tyrosine kinase domain comprises an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe) with the ATP-binding pocket situated at the interface. The activation loop (A-loop), a critical regulatory element, controls access to the catalytic site. Mutations within this domain profoundly impact kinase activity, ATP binding, substrate recognition, and inhibitor sensitivity [1] [3] [10].

  • Activation Loop Mutations (e.g., M918T, S891A): The M918T mutation, highly characteristic of MEN2B and aggressive sporadic medullary thyroid carcinoma, resides within the substrate-binding pocket. Substitution of methionine with threonine induces a conformational shift in the A-loop, stabilizing the active kinase state. This mutation significantly enhances catalytic efficiency, alters substrate specificity (e.g., increased phosphorylation of substrates like PTB/SHC), and promotes autophosphorylation independent of dimerization cues. The S891A mutation, located near the A-loop, also favors an active conformation and is associated with familial medullary thyroid carcinoma and MEN2A [1] [3].
  • Gatekeeper Mutations (e.g., V804M/L): The valine residue at position 804 acts as a "gatekeeper," controlling access to a hydrophobic pocket deep within the ATP-binding site. Substitution with bulkier methionine or leucine (V804M/L) sterically hinders the binding of certain tyrosine kinase inhibitors designed to occupy this pocket, conferring resistance to first-generation multi-kinase inhibitors like vandetanib and cabozantinib. These mutations may also subtly alter ATP affinity and kinase kinetics [3] [9] [10].
  • ATP-Binding Pocket Mutations (e.g., V804M/E805K, Y806C, G810S/R/C): Mutations like V804M/E805K (a double mutant) and Y806C (affecting a hinge region residue) impact residues directly involved in ATP coordination or the structural flexibility required for catalysis. They often increase kinase activity and confer resistance to specific inhibitors. Mutations at the solvent front residue G810 (e.g., G810S, G810R, G810C) are emerging as major resistance mechanisms to next-generation selective RET inhibitors like selpercatinib and pralsetinib. These substitutions likely interfere with critical drug-binding interactions at the solvent interface [3] [9] [10].
  • Other Kinase Domain Mutations (e.g., A883F, E768D): The A883F mutation, found in MEN2B, is adjacent to the A-loop and induces local conformational changes that destabilize the inactive form, promoting activation. Mutations like E768D, situated near the ATP-binding site, can alter interactions within the catalytic cleft, facilitating the transition to an active conformation, as seen in familial medullary thyroid carcinoma [1] [3].

Table 2: Functional Impact of Key RET Kinase Domain Mutations

MutationLocation/Structural RoleImpact on Kinase FunctionClinical/Phenotypic AssociationImpact on TKI Sensitivity
M918TSubstrate-binding pocket; Activation LoopStabilizes active conformation; ↑ Catalytic efficiency; Alters substrate specificity; Enables monomeric activationMEN2B; Sporadic MTC (Aggressive); Poor prognosisSensitive to selective RET TKIs (Pralsetinib, Selpercatinib); Resistant to some MKIs
V804M/LGatekeeper residue; Controls access to hydrophobic pocketSteric hindrance; Potential ↑ ATP affinity; Altered hinge flexibilityFMTC; MEN2A; Associated with later onset MTCConfers resistance to 1st gen MKIs (Vandetanib, Cabozantinib); Sensitive to selective RET TKIs
A883FAdjacent to Activation LoopLocal conformational change; Destabilizes inactive kinaseMEN2BSensitive to selective RET TKIs
S891AC-terminal lobe; Adjacent to Activation LoopFavors active conformation; Promotes activationFMTC; MEN2AVariable reported; Generally sensitive to selective RET TKIs
Y806CHinge region residue; ATP-binding pocketAlters ATP binding pocket flexibility/affinityFMTCMay confer resistance to some MKIs
G810C/S/RSolvent Front residue; Near ATP-binding siteLikely steric hindrance/disruption of key drug-binding contactsAcquired Resistance to Pralsetinib/SelpercatinibConfers resistance to Pralsetinib, Selpercatinib; Drives need for next-gen inhibitors
E768DClose proximity to ATP-binding siteAlters interactions; Facilitates active conformationFMTCGenerally sensitive to selective RET TKIs

RET Fusion Partners and Their Oncogenic Cooperativity

RET rearrangements generate chimeric oncoproteins where the RET tyrosine kinase domain is fused to the N-terminal portion of diverse partner genes. The primary oncogenic contribution of the partner gene is the provision of dimerization or oligomerization domains, enabling constitutive ligand-independent activation of the RET kinase. However, partner genes also profoundly influence the subcellular localization, stability, expression level, and potentially additional signaling inputs or escape mechanisms of the fusion protein [3] [4] [7].

  • Coiled-Coil Domain Partners (e.g., KIF5B, CCDC6): Kinesin family member 5B (KIF5B) is the most frequent RET fusion partner in non-small cell lung cancer. KIF5B contributes a strong coiled-coil dimerization domain. KIF5B-RET fusions typically localize to the cytoplasm and drive potent oncogenic transformation. Interestingly, KIF5B-RET fusions in non-small cell lung cancer have been associated with relative resistance to certain multi-kinase inhibitors compared to fusions with other partners like coiled-coil domain containing 6 (CCDC6)-RET, potentially due to differences in subcellular localization or dimerization strength influencing signaling output or drug accessibility [4] [9] [10]. CCDC6-RET, common in papillary thyroid carcinoma and also found in non-small cell lung cancer, also utilizes a coiled-coil domain for dimerization. Different breakpoints within CCDC6 can influence the inclusion of functional domains.
  • Zinc Finger/Leucine Zipper Partners (e.g., NCOA4, TRIM33): Nuclear receptor coactivator 4 (NCOA4) is a major partner in papillary thyroid carcinoma, particularly radiation-induced, and is also found in non-small cell lung cancer. NCOA4 contributes a leucine zipper dimerization motif. NCOA4-RET fusions often localize to the cytoplasm but may exhibit nuclear translocation due to NCOA4 sequences, potentially altering signaling context or access to nuclear substrates. Tripartite motif containing 33 (TRIM33) fusions, reported in non-small cell lung cancer, provide a zinc finger domain and potentially influence protein degradation pathways [3] [4].
  • Diverse Partners and Intergenic Rearrangements: Over 50 distinct RET fusion partners have been identified across tumor types, including ERC1 (membrane-associated, may alter localization), FGFR1OP (oligomerization), TRIM24 (zinc finger), RUFY2, KIAA1468/RELCH, MPRIP, CLIP1, and many others [3] [4] [10]. Each partner dictates the dimerization mechanism and may confer unique properties to the fusion. Furthermore, intergenic rearrangements fusing RET to non-genic regions have been detected, though their functional significance and ability to produce stable, active fusion proteins require further validation [4]. The specific partner can influence the transforming potency of the fusion in vitro and potentially the clinical behavior and treatment response in vivo.

Table 3: Common RET Fusion Partners and Their Characteristics in Solid Tumors

Fusion PartnerDomains ContributedPrimary Tumor AssociationsDimerization MechanismNoted Characteristics
KIF5BCoiled-Coil (Dimerization)Non-Small Cell Lung Cancer (Most Common Partner)Strong Coiled-Coil Mediated DimerizationCytoplasmic localization; Associated with relative resistance to some MKIs vs non-KIF5B fusions
CCDC6Coiled-Coil (Dimerization)Papillary Thyroid Carcinoma, Non-Small Cell Lung CancerCoiled-Coil Mediated DimerizationCommon in sporadic PTC; Different breakpoints possible
NCOA4Leucine Zipper (Dimerization), NLS?Papillary Thyroid Carcinoma (esp. radiation-induced), Non-Small Cell Lung CancerLeucine Zipper Mediated DimerizationMay exhibit nuclear/cytoplasmic shuttling
TRIM33Zinc Finger (Potential Dimerization/Protein Interaction)Non-Small Cell Lung Cancer, OthersZinc Finger DomainMay influence ubiquitination pathways
ERC1ELKS/RAB6-interacting/CAST family member (Potential Vesicle/Membrane Association)Non-Small Cell Lung Cancer, OthersCoiled-Coil DomainsMay alter subcellular localization
RUFY2RUN and FYVE domain containing (Potential Vesicle/Membrane Association)Non-Small Cell Lung CancerCoiled-Coil Domain
KIAA1468/RELCHUnknown FunctionNon-Small Cell Lung Cancer, OthersLikely Dimerization Domain
IntergenicNone (Promoter/Enhancer regions)Non-Small Cell Lung Cancer, OthersDependent on RET's intrinsic dimerization?Functional significance of fusion protein uncertain

Crosstalk Between RET and Downstream Effector Pathways (RAS/RAF, PI3K/AKT)

Constitutively activated RET, whether via mutation or fusion, signals through a complex network of downstream pathways, primarily the rat sarcoma virus (RAS)/ rapidly accelerated fibrosarcoma (RAF)/ mitogen-activated protein kinase (MAPK) cascade and the phosphatidylinositol 3-kinase (PI3K)/ protein kinase B (AKT) pathway. These pathways are critical mediators of RET-driven oncogenesis, promoting cell proliferation, survival, migration, and metabolism [1] [2] [8].

  • RAS/RAF/MAPK Pathway: RET activates this pathway primarily through phosphorylation of tyrosine 1062 (Y1062), a key multifunctional docking site. Phosphorylated Y1062 recruits adaptor proteins like growth factor receptor-bound protein 2 (GRB2) and son of sevenless homolog 1 (SOS1), leading to guanine nucleotide exchange factor (GEF) activation of RAS (KRAS, HRAS, NRAS). Activated RAS recruits RAF kinases (ARAF, BRAF, CRAF) to the membrane, initiating a phosphorylation cascade: RAF phosphorylates MAPK kinase (MEK1/2), which in turn phosphorylates extracellular signal-regulated kinase (ERK1/2). Activated ERK1/2 translocates to the nucleus, phosphorylating transcription factors (e.g., ELK1, c-FOS, c-MYC) that drive cell cycle progression and proliferation. RET can also signal through SRC homology 2 domain containing (SHC) and growth factor receptor-bound protein 7 (GRB7)/GRB10 adaptors to engage RAS/MAPK signaling. RET mutations and fusions sustain constitutive ERK1/2 phosphorylation, fueling uncontrolled cell growth [1] [8] [10].
  • PI3K/AKT Pathway: Phosphorylation of RET Y1062 is also pivotal for PI3K/AKT activation. Y1062 recruits docking proteins like SHC and insulin receptor substrate 1/2 (IRS1/2), which bind the regulatory subunit (p85) of PI3K. This recruits and activates the catalytic subunit (p110) of PI3K. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1). PDK1 phosphorylates AKT at threonine 308 (T308), partially activating it. Full activation often requires phosphorylation at serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2). Activated AKT phosphorylates numerous substrates (e.g., glycogen synthase kinase 3 beta (GSK3β), forkhead box O (FOXO) transcription factors, BCL2 associated agonist of cell death (BAD), tuberous sclerosis complex 2 (TSC2)) that suppress apoptosis, promote cell survival, stimulate protein synthesis, and enhance glucose metabolism. RET also signals to PI3K/AKT through direct binding of GRB2 to Y1096 and potentially through other docking sites. Persistent PI3K/AKT signaling is a hallmark of RET-driven cancers, conferring survival advantages [1] [2] [8].
  • Other Pathways: RET activates additional pathways contributing to its oncogenic potential:
  • Signal Transducer and Activator of Transcription 3 (STAT3): Phosphorylated RET tyrosines 752 and 928 (Y752, Y928) serve as direct docking sites for STAT3. RET-mediated STAT3 phosphorylation leads to its dimerization, nuclear translocation, and transcription of genes promoting cell survival (e.g., BCL2 like 1 (BCL2L1/BCL-XL)), proliferation, angiogenesis (e.g., vascular endothelial growth factor (VEGF)), and immune evasion [8].
  • Phospholipase C Gamma (PLCγ): Phosphorylation of RET Y1015 creates a docking site for PLCγ. Activated PLCγ hydrolyzes PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC) isoforms, which can influence cell growth, differentiation, and membrane trafficking. IP3 triggers calcium release from intracellular stores, activating calcium-dependent signaling events [1] [8].
  • SRC Kinases: Phosphorylation of RET Y981 provides a docking site for SRC family kinases (SFKs), leading to their activation. SFKs can amplify signaling through multiple pathways, including RAS/MAPK and PI3K/AKT, and contribute to processes like cell adhesion, migration, and invasion [1] [8].
  • Pathway Crosstalk and Feedback: Significant crosstalk exists between these pathways. For instance, RAS can activate PI3K, and AKT can phosphorylate RAF, sometimes dampening MAPK signaling. ERK can phosphorylate and inhibit TSC2, enhancing mTORC1 activity. RET signaling also interfaces with other receptor tyrosine kinases (e.g., epidermal growth factor receptor (EGFR), mesenchymal epithelial transition factor (MET)), which can contribute to primary or acquired resistance to RET inhibition via parallel pathway activation [8] [10]. Understanding this complex signaling network is essential for developing effective therapeutic strategies targeting RET-driven cancers.

Table 4: Key Downstream Effector Pathways of Activated RET

Downstream PathwayPrimary RET Docking Site(s)Key Adaptors/EffectorsMajor Oncogenic Outcomes
RAS/RAF/MEK/ERKY1062 (Major Hub); Y1096GRB2/SOS; SHC; GRB7/10; FRS2?↑ Cell proliferation; ↑ Cell cycle progression; ↑ Differentiation; ↑ Migration
PI3K/AKT/mTORY1062 (Major Hub); Y1096?SHC/IRS1-2/p85 (PI3K); GRB2/GAB?;↑ Cell survival (Anti-apoptosis); ↑ Metabolism (Glycolysis); ↑ Protein synthesis; ↑ Cell growth; ↑ Angiogenesis
JAK/STAT3Y752; Y928STAT3↑ Cell survival (BCL2L1); ↑ Proliferation; ↑ Angiogenesis (VEGF); Immune modulation
PLCγ/PKCY1015PLCγ↑ Intracellular Calcium; PKC activation (Cell growth, differentiation, secretion)
SRC KinasesY981SRC, FYN, YES↑ Cell migration/invasion; ↑ Focal adhesion turnover; Modulates other pathways

Properties

Product Name

RET Inhibitor 2667

IUPAC Name

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide

Molecular Formula

C26H25FN10O

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C26H25FN10O/c1-14-7-19(25-31-15(2)8-21(34-25)33-22-9-16(3)35-36-22)11-29-24(14)26(38)32-17(4)18-5-6-23(28-10-18)37-13-20(27)12-30-37/h5-13,17H,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t17-/m0/s1

InChI Key

DAFQECVJVSAYPF-KRWDZBQOSA-N

SMILES

CC1=CC(=CN=C1C(=O)NC(C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C

Solubility

not available

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC(C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C

Isomeric SMILES

CC1=CC(=CN=C1C(=O)N[C@@H](C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C

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